REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](Br)=[CH:5][N:6]=[CH:7]2.[CH2:13](C([Sn])=C(CCCC)CCCC)[CH2:14]CC.C(C1C(O)=C(C(C)(C)C)C=C(C)C=1)(C)(C)C.[F-].[K+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([CH:13]=[CH2:14])=[CH:5][N:6]=[CH:7]2 |f:3.4,^1:14,56,58,77,96|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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NC1=C2C(=CN=CC2=CC=C1)Br
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Name
|
Example 1
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Quantity
|
10 g
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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21 mL
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Type
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reactant
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Smiles
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C(CCC)C(=C(CCCC)CCCC)[Sn]
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Name
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|
Quantity
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11.3 mg
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Type
|
reactant
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Smiles
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C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
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Name
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Quantity
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90 mL
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Type
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reactant
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Smiles
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[F-].[K+]
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Name
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|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1.04 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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|
Quantity
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100 mL
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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was stirred at 110° C. for 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
|
Type
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STIRRING
|
Details
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stirred for 4 hours
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Duration
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4 h
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Type
|
CUSTOM
|
Details
|
the precipitates were removed by filtration
|
Type
|
CUSTOM
|
Details
|
Then, the organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=CN=CC2=CC=C1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |